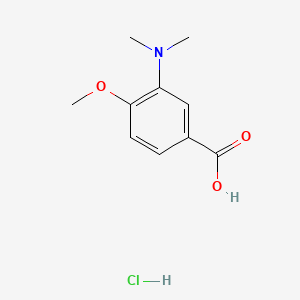

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Description

BenchChem offers high-quality 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-4-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3;/h4-6H,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUOGLJGCQXQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700214 | |

| Record name | 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253850-61-1 | |

| Record name | 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The pathway described herein is a robust and well-documented route, commencing from the readily available starting material, vanillic acid. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

3-(Dimethylamino)-4-methoxybenzoic acid and its salts are key building blocks in the synthesis of various biologically active molecules and functional materials. The presence of the dimethylamino group, a methoxy group, and a carboxylic acid function on the benzene ring provides a versatile scaffold for further chemical modifications. This guide details a reliable multi-step synthesis, focusing on the rationale behind each experimental choice to ensure both high yield and purity of the final product.

Synthesis Pathway Overview

The selected synthetic route begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid) and proceeds through three key transformations: nitration, reduction of the nitro group, and subsequent reductive amination to install the dimethylamino functionality. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Figure 1: The overall synthetic pathway from vanillic acid to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Detailed Experimental Protocol

Part 1: Nitration of Vanillic Acid to Yield 3-Nitro-4-methoxybenzoic acid

The initial step involves the electrophilic aromatic substitution of vanillic acid. The hydroxyl and methoxy groups are ortho, para-directing. Nitration is directed to the position ortho to the hydroxyl group and meta to the carboxylic acid group. Using a controlled nitrating agent like nitric acid in glacial acetic acid minimizes over-nitration.[1]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add a pre-cooled solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 3-nitro-4-methoxybenzoic acid.

Part 2: Reduction of 3-Nitro-4-methoxybenzoic acid to 3-Amino-4-methoxybenzoic acid

Catalytic hydrogenation is an efficient and clean method for the reduction of an aromatic nitro group to an amine.[2] Palladium on carbon is a highly effective catalyst for this transformation.

Procedure:

-

In a high-pressure autoclave, dissolve 3-nitro-4-methoxybenzoic acid (1 equivalent) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the recommended pressure (e.g., 50 psi).

-

Stir the mixture at room temperature for 4-6 hours, monitoring hydrogen uptake.

-

Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 3-amino-4-methoxybenzoic acid as a solid. The product can be purified further by recrystallization if necessary.[3]

Part 3: Reductive Amination of 3-Amino-4-methoxybenzoic acid

The Eschweiler-Clarke reaction is a classic method for the methylation of primary amines using formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A more modern and efficient approach is catalytic reductive amination using formaldehyde and hydrogen with a palladium catalyst.[4]

Procedure:

-

Charge a stirred autoclave with 3-amino-4-methoxybenzoic acid (1 equivalent), methanol, and a catalytic amount of 10% Pd/C.

-

Purge the autoclave with nitrogen and then with hydrogen.

-

Pressurize the autoclave with hydrogen to an initial pressure.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C).

-

Add an aqueous solution of formaldehyde (approximately 2.2 equivalents) to the reaction mixture over a period of time while maintaining the temperature.

-

Continue the hydrogenation until the theoretical amount of hydrogen is absorbed.

-

After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-(dimethylamino)-4-methoxybenzoic acid.

Part 4: Formation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the crystallinity and stability of the compound.[5]

Procedure:

-

Dissolve the crude 3-(dimethylamino)-4-methoxybenzoic acid in a suitable solvent such as isopropanol or a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride.

Data Summary

| Step | Starting Material | Product | Reagents & Conditions | Typical Yield |

| 1 | Vanillic Acid | 3-Nitro-4-methoxybenzoic acid | HNO₃, Acetic Acid, 0-10 °C | >90% |

| 2 | 3-Nitro-4-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid | H₂, 10% Pd/C, Methanol, RT | High |

| 3 | 3-Amino-4-methoxybenzoic acid | 3-(Dimethylamino)-4-methoxybenzoic acid | HCHO, H₂, 10% Pd/C, Methanol | >90%[4] |

| 4 | 3-(Dimethylamino)-4-methoxybenzoic acid | 3-(Dimethylamino)-4-methoxybenzoic acid HCl | Concentrated HCl | Quantitative |

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

NMR Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two methyl groups of the dimethylamino function, a singlet for the methoxy group, and distinct signals for the aromatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the dimethylamino group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-N stretching of the amine, and C-O stretching of the methoxy group are expected.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base form of the molecule.

References

-

Organic Syntheses. (n.d.). Vanillic acid. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of "Green" Nitration of Vanillin and o-Vanillin. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.

-

YouTube. (2023, July 18). [ChemPlayer Reupload]Make nitrovanillin via nitration of vanillin. Retrieved January 10, 2026, from [Link]

-

Journal of New Developments in Chemistry. (n.d.). Reductive Methylation. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.

-

European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published data for this specific compound, this guide emphasizes the robust experimental methodologies and underlying scientific principles required to elucidate its critical quality attributes. By detailing field-proven protocols for determining identity, purity, solubility, dissociation constants (pKa), and thermal properties, this document serves as a self-validating system for researchers. Our approach is grounded in authoritative standards, ensuring that the generated data is reliable, reproducible, and fit for purpose in a drug development context.

Introduction: The Imperative of Foundational Physicochemical Profiling

The journey of a potential drug candidate from discovery to a viable therapeutic is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the molecular determinants of a compound's behavior, influencing everything from its synthesis and purification to its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety. For a molecule such as 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a substituted aromatic acid, a detailed physicochemical profile is paramount.

This guide is structured to provide both the "what" and the "why" behind the essential characterization workflow. We will delve into the practical execution of key analytical techniques, explaining the causality behind experimental choices to empower researchers to not only generate data but to comprehend its implications.

Structural Elucidation and Identity Confirmation

The first step in characterizing any new or existing chemical entity is to unequivocally confirm its chemical structure and identity. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

-

Objective: To identify the number and connectivity of hydrogen atoms in the molecule.

-

Expected Signals: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the dimethylamino group protons. The integration of these signals will correspond to the number of protons in each environment. The hydrochloride salt form may influence the chemical shift of protons near the basic dimethylamino group.

¹³C NMR Spectroscopy

-

Objective: To identify the number of non-equivalent carbon atoms and their chemical environment.

-

Expected Signals: The ¹³C NMR spectrum will provide complementary information, showing signals for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for those substituted with the methoxy and dimethylamino groups), the methoxy carbon, and the dimethylamino carbons.

Experimental Protocol: NMR Sample Preparation and Analysis

A meticulously prepared sample is crucial for acquiring high-quality NMR spectra.[1][2][3][4]

Materials:

-

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

-

Deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆)

-

Internal standard (optional, e.g., TMS or a suitable reference for D₂O)

-

Vortex mixer

-

Pipettes

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For a hydrochloride salt, D₂O is often a suitable choice.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) in a clean vial.[4] Ensure complete dissolution, using a vortex mixer if necessary.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample into the NMR tube through a pipette with a small cotton or glass wool plug.[1][3]

-

Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an appropriate internal standard.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Expected Absorptions: Key vibrational bands for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride would include:

-

O-H stretch from the carboxylic acid (broad)

-

C=O stretch from the carboxylic acid

-

C-O stretches from the acid and methoxy groups

-

Aromatic C=C stretches

-

C-N stretch from the dimethylamino group

-

N-H stretch from the protonated amine hydrochloride

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would be suitable to observe the protonated molecule of the free base.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of a pharmaceutical compound is a critical attribute. HPLC is the most common technique for assessing the purity of non-volatile and thermally labile compounds.

Experimental Workflow: HPLC Purity Determination

Caption: HPLC workflow for purity assessment.

Key Physicochemical Properties

Melting Point

The melting point is a fundamental thermal property that provides an indication of purity. Pure crystalline compounds typically have a sharp melting point range.[5]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial technique for determining the melting point of a solid.[6]

Materials:

-

Finely powdered 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Introduce a small amount of the finely powdered sample into a capillary tube and pack it to a height of 2-3 mm.[7]

-

Initial Determination: If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/minute) to establish a preliminary range.[8]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[7]

-

Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical parameter that influences drug dissolution and absorption. The solubility of an ionizable compound like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is highly dependent on the pH of the medium.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, as outlined in the United States Pharmacopeia (USP), is the gold standard for determining equilibrium solubility.[9][10][11]

Materials:

-

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

-

Solvents of interest (e.g., water, buffered solutions at various pH values, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Shaker or rotator in a constant temperature bath

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the solid and liquid phases by centrifugation.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Dissociation Constant (pKa)

The pKa is the pH at which a compound is 50% ionized. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, there will be at least two pKa values: one for the carboxylic acid and one for the dimethylamino group. The pKa values govern the extent of ionization at different physiological pHs, which in turn affects solubility, permeability, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining pKa values.[12][13][14][15][16]

Materials:

-

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

-

Calibrated pH meter and electrode

-

Autotitrator or manual burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[12][15]

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength.

-

Titration: Titrate the sample solution with a standardized acid or base. For a hydrochloride salt, you would typically titrate with a standardized base (e.g., NaOH).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by calculating the pH at the half-equivalence points.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Physicochemical Properties of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

| Property | Method | Result | Comments |

| Identity | |||

| ¹H NMR | 400 MHz, D₂O | Conforms to structure | |

| ¹³C NMR | 100 MHz, D₂O | Conforms to structure | |

| FTIR | KBr Pellet | Key functional groups observed | |

| Mass (ESI+) | TOF-MS | [M+H]⁺ corresponding to free base | |

| Purity | |||

| HPLC | C18, UV detection | >99.5% | |

| Physical Properties | |||

| Melting Point | Capillary Method | e.g., 210-212 °C (decomposes) | Illustrative value |

| Solubility | |||

| Water (pH ~3) | Shake-Flask | e.g., >50 mg/mL | Illustrative value |

| pH 7.4 Buffer | Shake-Flask | e.g., 1-5 mg/mL | Illustrative value |

| Ionization | |||

| pKa₁ (Carboxyl) | Potentiometric Titration | e.g., ~4-5 | Illustrative value |

| pKa₂ (Amine) | Potentiometric Titration | e.g., ~8-9 | Illustrative value |

Note: The results in this table are illustrative and must be determined experimentally for each batch of the compound.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, as outlined in this guide, provides the essential foundation for its rational development. By employing these robust and validated methodologies, researchers can generate high-quality data that is crucial for informed decision-making throughout the drug development pipeline. This systematic approach not only ensures a deep understanding of the molecule's intrinsic properties but also upholds the principles of scientific integrity and trustworthiness that are paramount in our field.

References

-

United States Pharmacopeia. General Chapters: <1171> Phase-Solubility Analysis. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. 2016. Available at: [Link]

-

Scribd. Solubility Verification Methods. Available at: [Link]

-

University of Edinburgh. How to make an NMR sample. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements (Stimuli to the Revision Process). 2016. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

European Journal of Chemistry. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. 2011. Available at: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. 2013. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available at: [Link]

-

Stanford Research Systems. Melting Point Determination. Available at: [Link]

-

University of South Alabama. Experiment 1 - Melting Points. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Science.gov. potentiometric titration method: Topics. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available at: [Link]

Sources

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. organomation.com [organomation.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uspbpep.com [uspbpep.com]

- 10. uspnf.com [uspnf.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. eurjchem.com [eurjchem.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. potentiometric titration method: Topics by Science.gov [science.gov]

Spectroscopic Characterization of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. In the absence of readily available, published experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral features of this molecule for identification, quality control, or mechanistic studies.

Molecular Structure and its Spectroscopic Implications

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride possesses a substituted benzene ring, a carboxylic acid group, a methoxy group, and a dimethylamino group which is protonated to form the hydrochloride salt. Each of these functional groups will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and their electronic interplay will influence the precise nature of these signals.

The protonation of the tertiary amine to form a quaternary ammonium salt is the most significant feature influencing the expected spectra compared to its free base form. This protonation introduces a positive charge, which will have a pronounced deshielding effect on nearby protons and carbons in NMR spectroscopy. In IR spectroscopy, the formation of the N⁺-H bond will introduce a new, characteristic absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information. The spectra are predicted based on the analysis of similar compounds and the known effects of amine protonation.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the dimethylamino group, the newly introduced N⁺-H proton, and the carboxylic acid proton. The deshielding effect of the positively charged nitrogen is anticipated to cause a downfield shift for the N-methyl protons and the adjacent aromatic proton.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -COOH | ~13.0 | Broad Singlet | 1H | Typical for carboxylic acids, broad due to hydrogen exchange. |

| Ar-H (H-2) | ~7.8 | Doublet | 1H | Ortho to the electron-withdrawing carboxyl group. |

| Ar-H (H-6) | ~7.7 | Doublet of Doublets | 1H | Coupled to H-2 and H-5. |

| Ar-H (H-5) | ~7.2 | Doublet | 1H | Ortho to the electron-donating methoxy group. |

| -OCH₃ | ~3.9 | Singlet | 3H | Characteristic for aryl methoxy groups. |

| -N⁺H(CH₃)₂ | ~3.1 | Singlet | 6H | Deshielded compared to the free amine due to the positive charge. |

| -N⁺H (CH₃)₂ | ~10.0 | Broad Singlet | 1H | Expected for an ammonium proton, likely broadened by exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton. The carbon atoms attached to or near the positively charged nitrogen will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -C OOH | ~167 | Typical for a benzoic acid carbonyl carbon. |

| Ar-C (C-4) | ~155 | Attached to the electronegative oxygen of the methoxy group. |

| Ar-C (C-3) | ~140 | Attached to the positively charged nitrogen, causing deshielding. |

| Ar-C (C-1) | ~130 | Quaternary carbon attached to the carboxyl group. |

| Ar-C (C-6) | ~125 | Aromatic CH. |

| Ar-C (C-2) | ~115 | Aromatic CH. |

| Ar-C (C-5) | ~112 | Aromatic CH, shielded by the methoxy group. |

| -OC H₃ | ~56 | Typical for an aryl methoxy carbon. |

| -N⁺( C H₃)₂ | ~45 | Deshielded due to the positive charge on the adjacent nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride will be characterized by the absorptions of the carboxylic acid, the aromatic ring, the methoxy group, and, most notably, the quaternary ammonium group.

The formation of the hydrochloride salt leads to the appearance of a broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in tertiary amine salts.[3][4] This is often accompanied by a series of smaller bands in the 2800 to 2000 cm⁻¹ range, which are overtone and combination bands.[3]

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretch, often overlapping with C-H stretches. |

| Aromatic C-H | 3100 - 3000 | C-H stretch. |

| Aliphatic C-H | 3000 - 2850 | C-H stretch of methyl groups. |

| Ammonium N⁺-H | 2700 - 2400 (broad) | N⁺-H stretch, characteristic of amine hydrochlorides.[5] |

| Carbonyl C=O | 1710 - 1680 | C=O stretch of the carboxylic acid. |

| Aromatic C=C | 1600, 1450 | C=C ring stretching. |

| C-O Stretch | 1250 - 1020 | Asymmetric and symmetric C-O-C stretching of the ether. |

| C-N Stretch | 1250 - 1020 | C-N stretch of the amine.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique, and the analysis would likely be performed in positive ion mode.

The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, as the hydrochloride salt will readily dissociate in the ESI source. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Molecular Ion and Key Fragments:

-

Molecular Ion (as free base) [M+H]⁺: m/z = 196.0974 (Calculated for C₁₀H₁₄NO₃⁺)

-

Major Fragment 1 (Loss of H₂O): m/z = 178. This would result from the loss of a water molecule from the carboxylic acid group.

-

Major Fragment 2 (Loss of CO₂): m/z = 152. Decarboxylation is a common fragmentation pathway for benzoic acids.

-

Major Fragment 3 (Loss of CH₃): m/z = 181. Loss of a methyl radical from either the methoxy or dimethylamino group.

-

Major Fragment 4 (Benzylic cleavage): m/z = 151. Cleavage of the C-N bond of the dimethylamino group.

Below is a diagram illustrating a plausible fragmentation pathway.

Caption: Plausible ESI-MS fragmentation of the parent ion.

Experimental Protocols

To obtain the spectroscopic data discussed, the following generalized protocols can be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis of related structures. The protonation of the dimethylamino group is a key structural feature that significantly influences the NMR and IR spectra. The predicted data and fragmentation patterns in this guide should serve as a valuable reference for the identification and characterization of this compound in a research or industrial setting.

References

-

Cismesia, A. P., et al. (2018). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. ResearchGate. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

-

Harvey, D. J. (1998). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

-

LibreTexts. (2021). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

-

MassBank. (2009). Benzoic acids and derivatives. Available at: [Link]

-

OpenStax. (2023). Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

LibreTexts. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. National Institutes of Health. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

Sources

solubility profile of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

An In-depth Technical Guide to the Solubility Profile of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining and understanding the aqueous . As an ionizable molecule with both a weakly basic tertiary amine and a weakly acidic carboxylic acid, its solubility is critically dependent on pH. This document outlines the fundamental principles governing its solubility, presents detailed, field-proven protocols for measuring both thermodynamic and kinetic solubility, and explains the scientific rationale behind key experimental choices. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with the robust and reliable data essential for advancing discovery and formulation programs.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the fate of a potential therapeutic agent. Poor aqueous solubility can severely hamper drug absorption, lead to variable bioavailability, and create significant challenges in formulation development.[1][2] For a candidate molecule like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a thorough understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for meaningful biological screening and successful preclinical and clinical development.

This guide delves into the two primary facets of solubility assessment:

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions. This parameter is vital for biopharmaceutical classification and formulation development.[1][3]

-

Kinetic Solubility: A measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. This is highly relevant for interpreting results from in vitro high-throughput screening assays.[4][5][6]

By characterizing both, we gain a holistic view of the compound's behavior, enabling informed decisions at every stage of the development pipeline.

Physicochemical Landscape of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

The structure of the target compound is key to its behavior in aqueous media. It is an amphoteric substance, meaning it possesses both acidic and basic functional groups: a carboxylic acid (pKa ~4-5) and a tertiary amine (pKa ~8-9). The hydrochloride salt form protonates the most basic center, the tertiary amine, creating an ammonium cation.

This dual nature dictates a complex relationship between pH and solubility.[7][8] The solubility of such an ionizable drug can be mathematically described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[9] While the equation provides a theoretical framework, it's important to recognize that real-world behavior can deviate due to factors like self-association or aggregation in saturated solutions.[10][11]

As a hydrochloride salt, the compound is engineered for enhanced aqueous solubility compared to its free base form.[12] The solubility-pH profile is expected to be highest at low pH, where both the amine and carboxylic acid are protonated, and lowest near the isoelectric point, where the neutral zwitterionic form dominates.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the gold standard, reflecting the equilibrium state between the dissolved and solid forms of the compound.[5] The Shake-Flask method is the most reliable and widely accepted technique for this determination.[13]

Rationale and Causality

The core principle of the Shake-Flask method is to ensure that equilibrium is truly reached. This is achieved by agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours), allowing the system to overcome kinetic barriers to dissolution.[13] The choice of buffers across a physiologically relevant pH range (1.2 to 6.8), as recommended by international guidelines like the ICH, is critical for understanding how the compound will behave in different segments of the gastrointestinal tract.[14][15] Quantification via a specific and sensitive analytical method like HPLC-UV is mandatory to distinguish the analyte from any potential impurities or degradants.[1]

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation of Buffers: Prepare buffers according to USP standards or equivalent. Recommended buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[15] All measurements should be performed at a controlled temperature, typically 37 ± 1 °C, to be physiologically relevant.[14][15]

-

Sample Preparation: Add an excess amount of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that solid material remains at the end of the experiment.

-

Equilibration: Add a known volume (e.g., 1 mL) of the desired buffer to each vial. Seal the vials tightly and place them in a shaking incubator set to 37°C. Agitate the samples for at least 24 hours. A preliminary experiment to confirm that equilibrium is reached within this timeframe is recommended (i.e., solubility does not increase between 24 and 48 hours).[13]

-

Sample Processing: After equilibration, allow the vials to stand briefly to let the larger particles settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid using either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm syringe filter.

-

Quantification: Dilute the clear filtrate/supernatant with an appropriate mobile phase. Analyze the concentration using a validated HPLC-UV method against a set of calibration standards prepared from a known stock solution of the compound.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. It is also crucial to measure and report the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.[13]

Data Presentation: Thermodynamic Solubility

| pH of Buffer | Final pH of Saturated Solution | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | 1.21 | [Experimental Value] | [Calculated Value] |

| 4.5 | 4.52 | [Experimental Value] | [Calculated Value] |

| 6.8 | 6.79 | [Experimental Value] | [Calculated Value] |

| 7.4 | 7.38 | [Experimental Value] | [Calculated Value] |

Experimental Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods designed to mimic the conditions of in vitro biological screens, where compounds are introduced from a DMSO stock solution.[5][16] This method measures the concentration at which a compound precipitates from a supersaturated solution, providing a pragmatic assessment of its behavior in assay conditions.

Rationale and Causality

The primary driver for kinetic solubility assays is speed and relevance to early discovery. Compounds are often stored in DMSO, and this assay directly addresses the question: "Will my compound crash out of solution when I add it to my aqueous assay buffer?"[13] The short incubation time (typically 1-2 hours) does not allow for equilibrium to be reached, hence the term "kinetic".[4] Light scattering (nephelometry) is a common detection method as it directly measures the formation of precipitate.[5][17]

Experimental Workflow: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Nephelometry-Based Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in 100% DMSO.

-

Plate Setup: In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix immediately and thoroughly.

-

Incubation: Incubate the plate at room temperature for 2 hours.[4][17]

-

Measurement: Measure the light scattering of each well using a nephelometer or a plate reader capable of turbidity measurements.

-

Data Analysis: Compare the signal from the compound wells to that of control wells (buffer + 1% DMSO). A signal significantly above the background indicates precipitation. The concentration at which this occurs is reported as the kinetic solubility. The experiment can be adapted to a serial dilution format to pinpoint the solubility value more precisely.[5]

Data Presentation: Kinetic Solubility

| Compound ID | Buffer System | Incubation Time (h) | Final DMSO (%) | Kinetic Solubility (µM) |

| 3-(Dimethylamino)-4-methoxybenzoic acid HCl | PBS pH 7.4 | 2 | 1% | [Experimental Value] |

Synthesis and Interpretation of the Solubility Profile

The data generated from these protocols provides a multi-dimensional view of the compound's solubility.

-

pH-Dependence: The thermodynamic solubility data will generate a pH-solubility curve. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, we expect high solubility at acidic pH, which decreases as the pH approaches the isoelectric point, and may rise again at higher pH as the carboxylic acid is fully deprotonated. This profile is essential for predicting oral absorption.[7]

-

Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility.[5][13] This is because the short timeframe of the kinetic assay allows for a supersaturated state to exist before precipitation occurs. A large difference between the two values can be a red flag, suggesting a high potential for the compound to precipitate out of solution over time, which can complicate in vivo studies.

-

Biopharmaceutical Classification System (BCS): According to ICH guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[14] The thermodynamic solubility data is used to make this critical classification, which can impact the regulatory pathway for the drug product.[15][18]

Conclusion

A comprehensive solubility profile, encompassing both thermodynamic and kinetic measurements across a physiologically relevant pH range, is indispensable for the successful development of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. The Shake-Flask method provides the definitive equilibrium data required for formulation and biopharmaceutical classification, while high-throughput kinetic assays offer a pragmatic assessment of behavior in in vitro screening environments. By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to mitigate risks, optimize formulations, and confidently advance promising compounds toward the clinic.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Enamine. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Gukasyan, J., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

-

Jilani, J. A., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

-

ChemBK. (n.d.). 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Retrieved from ChemBK website. [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Al-Ghananeem, A. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from aabu.edu.jo. [Link]

-

Mukeri, I. H. (2016). BCS Guideline for solubility and Dissolution. SlideShare. [Link]

-

Popa, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

-

Popa, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

-

Gonzalez-Ponce, M. F., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

PubChem. (n.d.). 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. Retrieved from PubChem. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

World Health Organization. (2019). Annex 4: Guideline on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved from PubChem. [Link]

-

University of Colorado Boulder. (n.d.). Amine Unknowns. Retrieved from University of Colorado Boulder website. [Link]

-

BuyersGuideChem. (n.d.). 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suppliers and producers. Retrieved from BuyersGuideChem website. [Link]

-

Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from Chemistry LibreTexts website. [Link]

-

Srini Chem. (2025). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from Srini Chem website. [Link]

-

PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from PubChem. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. who.int [who.int]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide on the Core Biological Activity of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. While direct research on this specific parent compound is nascent, this whitepaper synthesizes data from structurally analogous benzoic acid derivatives to forecast promising areas of investigation. We will delve into the synthetic pathways for creating novel derivatives and outline their potential as antimicrobial, anticancer, and neuroactive agents. Detailed experimental protocols are provided to guide researchers in the evaluation of these compounds, supported by mechanistic insights and data from related molecular structures. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Introduction: The Therapeutic Potential of a Novel Scaffold

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a substituted benzoic acid that presents a versatile scaffold for chemical modification. Its structure, featuring a carboxylic acid group for derivatization, a methoxy group, and a dimethylamino group, suggests the potential for a wide range of biological activities. The electron-donating properties of the methoxy and dimethylamino groups can influence the molecule's interaction with biological targets, potentially leading to novel therapeutic agents.

While literature directly investigating the biological activities of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its immediate derivatives is limited, the known bioactivities of structurally similar compounds provide a strong rationale for its exploration. This guide will, therefore, serve as a forward-looking manual, extrapolating from established research on related benzoic acid derivatives to propose potential therapeutic applications and provide the experimental frameworks necessary to validate them.

A related compound, 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research involving enzyme inhibition and receptor binding[1]. This indicates that the core structure is amenable to producing biologically active molecules. This guide will focus on the potential antimicrobial, anticancer, and other biological activities of derivatives synthesized from the parent benzoic acid.

Synthetic Pathways for Derivative Generation

The primary site for derivatization of 3-(Dimethylamino)-4-methoxybenzoic acid is the carboxylic acid functional group. This allows for the synthesis of a variety of derivatives, most notably amides and esters, through well-established synthetic protocols.

Amide Synthesis

Amide derivatives can be synthesized by reacting 3-(Dimethylamino)-4-methoxybenzoic acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Caption: General workflow for the synthesis of amide derivatives.

Ester Synthesis

Ester derivatives can be readily prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

Caption: General workflow for the synthesis of ester derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of structurally related benzoic acid derivatives, we can hypothesize several promising areas of investigation for novel derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid.

Antimicrobial Activity

Various benzoic acid derivatives are known to possess antimicrobial properties. For instance, fatty acid amides of 4-methoxybenzylamine have demonstrated both antibacterial and antifungal activity[2]. The proposed mechanism for some of these compounds involves interaction with microbial DNA, leading to the inhibition of essential cellular processes like replication and transcription[3].

Derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

| Compound Class | Example Compound | Organism | Activity (MIC in µg/mL) | Reference |

| Fatty Acid Amides | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | S. aureus | 31.25 | [3] |

| E. coli | 62.5 | [3] | ||

| C. albicans | 31.25 | [3] | ||

| Phenolic Acids | 4-Hydroxybenzoic acid | Gram-positive bacteria | 160 (IC50) | [4] |

| 3,4-Dihydroxybenzoic acid | B. pumilus | 130 | [5] |

Anticancer and Cytotoxic Activity

Derivatives of benzoic acid containing methoxyphenyl and nitrophenyl groups have shown significant cytotoxic effects against various cancer cell lines[6][7]. The primary mechanisms often involve the induction of apoptosis or the inhibition of critical cell signaling pathways[6][7]. For example, certain 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated cytotoxicity against human glioblastoma and breast cancer cell lines[8][9].

Novel derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid should be evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Caption: Hypothetical mechanism of anticancer activity via signaling pathway modulation.

Experimental Protocols

The following protocols provide a framework for the initial biological evaluation of novel 3-(Dimethylamino)-4-methoxybenzoic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

-

Positive control (microorganism in broth without compound).

-

Negative control (broth only).

-

Spectrophotometer or plate reader.

Procedure:

-

Serially dilute the test compounds in the appropriate broth in a 96-well plate.

-

Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi[3].

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48 hours for fungi[3].

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell lines.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve[6].

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While the direct biological evaluation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride derivatives is an emerging field, the evidence from structurally related compounds suggests significant therapeutic potential. The synthetic accessibility of amide and ester derivatives provides a rich chemical space for exploration. Future research should focus on the systematic synthesis and screening of a library of these derivatives to identify lead compounds with potent antimicrobial and anticancer activities. Further investigation into their mechanisms of action will be crucial for their development as novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for initiating such research programs.

References

-

Chem-Impex. 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride. Available from: [Link].

-

PubChem. 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. Available from: [Link].

- Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic Chemistry, 86, 545-553.

-

ChemBK. 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Available from: [Link].

- Starkevič, U., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980.

- Szałkowska, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6571.

- Starkevič, U., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC, 7412228.

-

BuyersGuideChem. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suppliers and producers. Available from: [Link].

-

PubChem. 3-Amino-4-methoxybenzoic acid. Available from: [Link].

- Mwitari, P. G., et al. (2013). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Journal of Pharmacognosy and Phytotherapy, 5(6), 99-104.

- Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.

- Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

PubChem. 3-(Dimethylamino)benzoic acid. Available from: [Link].

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link].

- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This technical guide delves into the multifaceted role of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a versatile scaffold that has garnered increasing attention in medicinal chemistry. While its direct therapeutic applications are not extensively documented, its significance lies in its utility as a key intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the realms of oncology and neurology.

Core Chemical Attributes and Synthetic Versatility

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (CAS: 1253850-61-1; Molecular Formula: C10H14ClNO3) possesses a unique combination of functional groups that render it a valuable tool for synthetic chemists.[1] The presence of a carboxylic acid, a tertiary amine, and a methoxy group on the phenyl ring provides multiple reaction sites for molecular elaboration and diversification.

The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties. The dimethylamino group, a tertiary amine, can act as a hydrogen bond acceptor and can be crucial for interacting with biological targets. Furthermore, its basic nature can be exploited to improve the solubility and bioavailability of the final drug substance. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, thereby affecting ligand-receptor interactions.

Application as a Key Building Block in Kinase Inhibitor Synthesis

One of the most significant applications of benzoic acid derivatives with similar substitution patterns is in the development of kinase inhibitors, a critical class of anticancer drugs. While direct synthesis from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is not explicitly detailed in readily available literature, the structural motif is highly relevant. For instance, the synthesis of the FDA-approved tyrosine kinase inhibitor Bosutinib , used in the treatment of chronic myelogenous leukemia, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid.[2] The synthetic route involves a series of transformations including nitration, reduction, cyclization, and amination reactions to construct the final quinoline-based scaffold. This underscores the potential of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a starting material for analogous kinase inhibitors, where the dimethylamino group could be envisioned to impart desirable properties such as improved solubility or target engagement.

The general workflow for incorporating such a benzoic acid derivative into a kinase inhibitor is depicted below:

Sources

The Strategic Utility of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Pharmaceutical Synthesis

In the intricate tapestry of pharmaceutical development, the role of intermediate compounds is paramount. These molecules, while not active pharmaceutical ingredients (APIs) themselves, form the critical scaffolding upon which complex drug molecules are built. Benzoic acid derivatives, in particular, are a cornerstone of medicinal chemistry, offering a versatile platform for the synthesis of a wide array of therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized intermediate: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. We will explore its chemical properties, plausible synthetic routes, and its strategic potential as a key building block in the synthesis of novel therapeutics, drawing parallels with established pharmaceutical agents derived from structurally related benzoic acids.

Physicochemical Properties and Structural Analysis

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a crystalline solid whose structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group, and a dimethylamino group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

| Property | Value | Source |

| CAS Number | 1253850-61-1 | [4] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [4] |

| Molecular Weight | 231.68 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and alcohols | General knowledge |

The strategic placement of the electron-donating dimethylamino and methoxy groups, ortho and meta to the electron-withdrawing carboxylic acid group, significantly influences the reactivity of the aromatic ring and the properties of the resulting derivatives. This substitution pattern is crucial for fine-tuning the electronic and steric properties of potential drug candidates.

Synthesis of the Intermediate: A Plausible Pathway

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride can be envisioned through a multi-step process starting from more readily available precursors. A logical synthetic strategy would involve the introduction of the dimethylamino group onto a pre-existing methoxy-substituted benzoic acid backbone.

Caption: Synthetic pathway for a novel Itopride analogue using the target intermediate.

Experimental Protocol: Synthesis of an Itopride Analogue

-

Activation of the Carboxylic Acid: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is first converted to its free base. The free base is then suspended in an inert solvent like dichloromethane or toluene. A chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the formation of the acid chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Amide Coupling: In a separate flask, 4-[2-(dimethylamino)ethoxy]benzylamine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) along with a base such as triethylamine to act as an acid scavenger. The solution is cooled in an ice bath. The previously prepared 3-(Dimethylamino)-4-methoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution.

-

Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure Itopride analogue.

Conclusion and Future Perspectives

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride represents a strategically valuable, though perhaps underutilized, intermediate in pharmaceutical synthesis. Its trifunctional substitution pattern offers a rich chemical handle for the generation of diverse molecular architectures. The principles guiding the synthesis of established drugs like Itopride and Cinitapride clearly demonstrate the potential for this and similar benzoic acid derivatives to serve as foundational building blocks in the discovery of new therapeutic agents. For medicinal chemists and drug development professionals, the exploration of such versatile intermediates is a critical endeavor in the ongoing quest for novel and more effective medicines.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Itopride Synthesis: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from [Link]

-

An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. (2020). ResearchGate. Retrieved from [Link]

- Srinivasulu, G., et al. (n.d.). Synthesis, Characterization and Antiulcerative Activity of Diazepine Derivatives of Cinitapride. Asian Journal of Chemistry.

- Du, W., Pan, L., & Cheng, M. (2003). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. US Patent US20090177008A1.

-

An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. (n.d.). Bentham Science. Retrieved from [Link]

-

Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof. (n.d.). IP.com. Retrieved from [Link]

-

3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

-

The Importance of Benzoic Acid Derivatives in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

3-((Dimethylamino)methyl)-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Retrieved from [Link]

- New impurity of cinitapride tartrate and preparation method and application thereof. (n.d.). Google Patents.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). National Institutes of Health. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

-

3-Amino-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

- Formulation and Evaluation of Cinitapride Controlled Release Tablets. (n.d.). Asian Journal of Pharmaceutical Research.

-

Cinitapride – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Cinitapride. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 3-amino-4-methoxybenzaniline. (n.d.). Google Patents.

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride: Synthesis, Characterization, and Applications